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molecular formula C17H18O4 B8486521 2-(p-(Benzyloxy)phenoxy)-2-methylpropionic acid

2-(p-(Benzyloxy)phenoxy)-2-methylpropionic acid

Cat. No. B8486521
M. Wt: 286.32 g/mol
InChI Key: IHQRCMUWPFBYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04182776

Procedure details

To a solution of 10.0 g of hydroquinone monobenzyl ether in 40 ml of hexamethylphosphoramide is added 2.7 g of sodium methoxide. The mixture is stirred 10 minutes and 10.3 g of ethyl 2-bromoisobutyrate is added. The mixture is heated at 120° C. for 22 hours. After standing, the mixture is filtered. The solid is dissolved in 150 ml of ethanol-water (9:1) and 10 g of potassium hydroxide is added. The mixture is refluxed for 6 hours, acidified with concentrated hydrochloric acid, diluted with water, filtered and the solid washed with water to give crystals. The crystals ae dissolved in aqueous sodium hydroxide and the solution extracted once with chloroform and once with ether. The aqueous layer is acidified with concentrated hydrochloric acid and the mixture filtered. The solid is recrystallized from glacial acetic acid to give white crystals, mp 134°-137° C.
Name
hydroquinone monobenzyl ether
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C(C2[C:14]([CH2:15][O:16][CH2:17][C:18]3[C:23](C4C(=CC=C(O)C=4)O)=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:13][CH:12]=[CH:11][CH:10]=2)=CC(=CC=1)O)O.C[O-:33].[Na+].Br[C:36]([CH3:43])([CH3:42])[C:37]([O:39]CC)=[O:38]>CN(C)P(N(C)C)(N(C)C)=O.[OH-].[Na+]>[CH2:17]([O:16][C:15]1[CH:10]=[CH:11][C:12]([O:33][C:36]([CH3:43])([CH3:42])[C:37]([OH:39])=[O:38])=[CH:13][CH:14]=1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:1.2,5.6|

Inputs

Step One
Name
hydroquinone monobenzyl ether
Quantity
10 g
Type
reactant
Smiles
C=1(O)C(=CC(O)=CC1)C1=CC=CC=C1COCC1=CC=CC=C1C=1C(O)=CC=C(C1)O
Name
sodium methoxide
Quantity
2.7 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in 150 ml of ethanol-water (9:1)
ADDITION
Type
ADDITION
Details
10 g of potassium hydroxide is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with water
CUSTOM
Type
CUSTOM
Details
to give crystals
EXTRACTION
Type
EXTRACTION
Details
the solution extracted once with chloroform and once with ether
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from glacial acetic acid
CUSTOM
Type
CUSTOM
Details
to give white crystals, mp 134°-137° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC(C(=O)O)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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